Diethyl(quinoxalin-2-ylmethyl)propanedioate
Description
Properties
CAS No. |
1501-42-4 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
diethyl 2-(quinoxalin-2-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)12(16(20)22-4-2)9-11-10-17-13-7-5-6-8-14(13)18-11/h5-8,10,12H,3-4,9H2,1-2H3 |
InChI Key |
XCRBSFVOBSMVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC2=CC=CC=C2N=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 86926 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the core chemical structure of NSC 86926.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
Industrial production of NSC 86926 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
NSC 86926 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 86926 can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Properties
The compound 1,3-Diethyl 2-methyl-2-(quinoxalin-2-ylmethyl)propanedioate, also known as Diethyl(quinoxalin-2-ylmethyl)propanedioate, is a chemical compound with the CAS number 1803601-58-2 . It can also be identified by the code DXC60158 .
Scientific Research Applications
This compound is primarily used in scientific research applications.
- Chemistry It serves as a reagent in various chemical syntheses and reactions.
- Biology and Biochemistry: The compound can be utilized as an organic buffer in biological and biochemical applications .
Quinoxalines as Anti-Cancer Agents
Quinoxaline derivatives exhibit interesting biological properties, including anti-viral, anti-cancer, and anti-leishmanial activities . Many drug candidates with quinoxaline core structures are in clinical trials for anti-viral, anti-cancer, anti-bacterial, and central nervous system therapeutic areas . For example, the quinoxaline anti-tumor agent, XK469, has shown to inhibit neuroblastoma tumor growth . Researchers have synthesized new quinoxalines containing an oxirane ring and tested their anti-proliferative activity on neuroblastoma cell lines .
Synthesis of Novel Quinoxaline Derivatives
The vast field of activity of quinoxaline derivatives has encouraged the synthesis of new quinoxaline derivatives . For instance, novel pyrido[2,3-b]quinoxaline-3-carboxylates have been synthesized and are considered antimalarial agents with antiproliferative activity . A novel approach using quinoxaline-based substrates has been developed to provide access to the corresponding functionalized 2-oxopyrido[2,3-b]quinoxaline-3-carboxylate .
Potential COVID-19 Drug Candidate
Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate is a novel compound that has been synthesized and characterized for its potential as a COVID-19 drug candidate .
Usage as buffer
Mechanism of Action
The mechanism of action of NSC 86926 involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (Compound 2c)
- Molecular Formula: C₁₇H₁₉NO₄
- Molecular Weight : 301.34 g/mol
- Key Features: Substituted with a 2-methylquinolin-4-one group instead of quinoxaline.
- Synthesis: Recrystallized from ethanol with a 69% yield .
- Data : Reported NMR spectral data match literature values, suggesting structural reliability.
Diethyl 2-[(pyrrolidin-1-ylamino)methylidene]propanedioate
- Molecular Formula : C₁₂H₁₉N₂O₄ (estimated)
- Key Features: Contains a pyrrolidinylamino substituent.
- Physicochemical Properties: XLogP: 2.4 (moderate lipophilicity) Topological Polar Surface Area (TPSA): 67.9 Ų Hydrogen Bond Donors/Acceptors: 1/6 .
- The lower molecular weight (vs. 316.35 g/mol) may improve bioavailability.
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate
Diethyl 2-(benzyl(methyl)amino)propanedioate
- Key Features: Substituted with a benzyl(methyl)amino group.
- Synthesis: Prepared via reaction of diethyl bromomalonate with methylbenzylamine in ethanol .
- Comparison: The tertiary amine introduces a positively charged center at physiological pH, contrasting with the neutral quinoxaline system.
Key Findings and Implications
Structural Influence on Properties: The quinoxaline group in the target compound likely increases aromatic stacking interactions compared to aliphatic substituents (e.g., pyrrolidine or dioxolane). The absence of polar functional groups (e.g., ketones or amines) may result in lower TPSA compared to analogs like Compound 2c or the dioxolane derivative.
Synthesis Challenges :
- High yields (e.g., 69% for Compound 2c ) suggest feasible routes for propanedioate esters, but the target compound’s synthesis efficiency remains unreported.
Drug Development Potential: Analogs with amines (e.g., pyrrolidinyl or benzyl(methyl)amino groups) offer tunable basicity, whereas the quinoxaline system may enhance DNA intercalation or kinase inhibition.
Biological Activity
Diethyl(quinoxalin-2-ylmethyl)propanedioate, with the molecular formula C16H18N2O4, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of quinoxaline derivatives, which are known for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis typically involves the reaction of quinoxaline derivatives with diethyl malonate under specific conditions. The process can be summarized as follows:
- Starting Materials : Quinoxaline derivatives and diethyl malonate.
- Reagents : Use of bases such as sodium ethoxide or potassium carbonate.
- Conditions : Heating under reflux in a suitable solvent (e.g., ethanol or DMF).
- Product Isolation : Purification through recrystallization or chromatography.
This synthetic pathway allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Notably, it exhibits significant activity against Helicobacter pylori, a bacterium linked to gastric diseases. In studies, compounds derived from similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 μg/mL against different strains of H. pylori .
Table 1: Antimicrobial Efficacy Against H. pylori
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 6.25 | Inhibitory |
| Compound 10h | 6.25 | Inhibitory |
| Compound 10p | 12 | Inhibitory |
Antiviral Activity
Research has also indicated potential antiviral properties, particularly against respiratory viruses such as influenza and SARS-CoV . The mechanism involves binding to viral proteins, thereby inhibiting their function.
Table 2: Antiviral Efficacy
| Compound | EC50 (μg/mL) | Virus Type |
|---|---|---|
| This compound | 74.3 | Tobacco Mosaic Virus |
| Compound X | 10.2 | Xanthomonas oryzae |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Receptor Modulation : It can modulate receptor signaling pathways that are crucial for microbial survival or viral infectivity.
- Cellular Uptake : Enhanced cellular uptake due to lipophilicity allows for greater bioavailability and efficacy.
Case Studies
Several studies have highlighted the effectiveness of this compound in vivo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
